1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide
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Overview
Description
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanamine side chain. The dihydrobromide form indicates that it is a salt formed with two equivalents of hydrobromic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Methylation: The methyl group is introduced at the 1-position through a methylation reaction, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Amination: The ethanamine side chain is attached via a nucleophilic substitution reaction, where the brominated pyrazole is reacted with ethylamine or its derivatives.
Formation of the Dihydrobromide Salt: Finally, the compound is converted to its dihydrobromide form by treatment with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the ethanamine side chain.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the ethanamine side chain.
Reduction Products: Reduced forms of the pyrazole ring or the ethanamine side chain.
Scientific Research Applications
1-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethanamine side chain can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(5-Chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoro-1-methyl-1H-pyrazol-3-yl)ethan-1-amine: Contains a fluorine atom at the 5-position.
1-(5-Iodo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine: Features an iodine atom at the 5-position.
Uniqueness: The presence of the bromine atom in 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide can confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2639458-60-7 |
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Molecular Formula |
C6H12Br3N3 |
Molecular Weight |
365.9 |
Purity |
95 |
Origin of Product |
United States |
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